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Introduction

Bitartrate, the potassium acid salt of tartaric acid, and its related tartrate salts are increasingly

utilized in electroplating formulations.[1] These compounds serve as effective complexing

agents, facilitating the controlled deposition of metal ions onto a substrate.[2][3][4] Their

application is particularly significant in the development of environmentally benign plating

baths, offering a viable alternative to traditional cyanide-based electrolytes.[5][6] The primary

functions of bitartrate and tartrates in electroplating include stabilizing metal ions in solution,

controlling the rate of deposition, and influencing the morphology and properties of the final

metallic coating.[2][4]

Application Notes
Copper Electroplating
Bitartrate and tartrate compounds are employed in both acidic and alkaline copper

electroplating baths. In non-cyanide alkaline copper plating, they act as complexing agents to

keep copper ions in solution at higher pH values, preventing their precipitation as hydroxides.

[6] This allows for the deposition of a smooth and adherent copper layer.[2] Studies have

shown that the presence of bitartrate ions in an acidic copper sulfate bath influences the

electrodeposition process, which is primarily diffusion-controlled.[5] The concentration of

bitartrate can be adjusted to modify the kinetics of the deposition process.

Tin and Tin-Alloy Electroplating

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1229483?utm_src=pdf-interest
https://www.benchchem.com/product/b1229483?utm_src=pdf-body
https://en.wikipedia.org/wiki/Potassium_bitartrate
https://www.lohtragon.com/applications/surface-treatment/electroplating/
https://www.cobalt-nickel.net/cupric-tartrate-solution/
https://www.researchgate.net/publication/225478796_The_influence_of_citrate_and_tartrate_on_the_electrodeposition_and_surface_morphology_of_Cu-Ni_layers
https://scispace.com/pdf/influence-of-bitartrate-ion-concentration-in-the-copper-4gn1np6902.pdf
https://patents.google.com/patent/CN103305880A/en
https://www.benchchem.com/product/b1229483?utm_src=pdf-body
https://www.lohtragon.com/applications/surface-treatment/electroplating/
https://www.researchgate.net/publication/225478796_The_influence_of_citrate_and_tartrate_on_the_electrodeposition_and_surface_morphology_of_Cu-Ni_layers
https://www.benchchem.com/product/b1229483?utm_src=pdf-body
https://patents.google.com/patent/CN103305880A/en
https://www.lohtragon.com/applications/surface-treatment/electroplating/
https://www.benchchem.com/product/b1229483?utm_src=pdf-body
https://scispace.com/pdf/influence-of-bitartrate-ion-concentration-in-the-copper-4gn1np6902.pdf
https://www.benchchem.com/product/b1229483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In acidic tin electroplating, tartaric acid is used as an additive to enhance the stability of the

plating bath.[7] It helps to prevent the oxidation of stannous ions to stannic ions, which can

otherwise lead to the formation of sludge and reduce the efficiency of the process.[7] Tartrates

are also used as complexing agents in the electrodeposition of tin alloys, where they help to

control the co-deposition of the different metal ions, thereby determining the composition and

properties of the resulting alloy coating.[4]

Gold and Gold-Alloy Electroplating
Tartrate salts are utilized in both neutral and alkaline gold plating baths.[8] They form stable

complexes with gold ions, which is crucial for achieving a uniform and high-purity gold deposit,

a requirement in applications such as the semiconductor industry.[8] In some formulations for

immersion gold plating, potassium sodium tartrate or tartaric acid can act as a reducing

compound.[9]

Alloy Electroplating
The use of tartrates as complexing agents is critical in the electrodeposition of various alloys,

such as copper-nickel (Cu-Ni).[4] By forming complexes with the different metal ions in the

electrolyte, tartrates help to bring their deposition potentials closer together. This allows for the

simultaneous deposition of the metals to form an alloy with the desired composition and

properties. The morphology of the electrodeposited alloy can be significantly influenced by the

presence and concentration of tartrate in the bath.[4]

Data Presentation
Table 1: Composition of a Citrate-Tartrate Dual-Complexing Non-Cyanide Alkaline Copper-

Plating Electrolyte

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

http://www.eng.usf.edu/~volinsky/TinAdditiveElectroplating.pdf
http://www.eng.usf.edu/~volinsky/TinAdditiveElectroplating.pdf
https://www.researchgate.net/publication/225478796_The_influence_of_citrate_and_tartrate_on_the_electrodeposition_and_surface_morphology_of_Cu-Ni_layers
https://patents.google.com/patent/CA1243982A/en
https://patents.google.com/patent/CA1243982A/en
https://patents.google.com/patent/EP0272100A2/en
https://www.researchgate.net/publication/225478796_The_influence_of_citrate_and_tartrate_on_the_electrodeposition_and_surface_morphology_of_Cu-Ni_layers
https://www.researchgate.net/publication/225478796_The_influence_of_citrate_and_tartrate_on_the_electrodeposition_and_surface_morphology_of_Cu-Ni_layers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Concentration per Liter

Copper Sulfate 29-32 g

Sodium Citrate 110-147 g

Sodium Potassium Tartrate 40-50 g

Potassium Nitrate 6-8 g

Sodium Bicarbonate 8-12 g

Nicotinic Acid 0.5-1.5 g

Polyethylene Glycol 0.1-0.2 g

Polyethyleneimine 1-1.5 ml

2-Mercapto Benzimidazole 0.84-1.32 mg

Water Balance

Source: Adapted from a non-cyanide alkaline copper-plating electrolyte formulation.[6]

Table 2: Composition of an Electroless Copper Plating Bath with Potassium Sodium Tartrate
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Component Optimal Concentration

CuSO₄ 16 g/L

HCHO 5 mL/L

NaKC₄H₄O₆ (Potassium Sodium Tartrate) 30 g/L

Na₂EDTA 20 g/L

α, α'-Dipyridyl 25 mg/L

K₄Fe(CN)₆ 25 mg/L

PEG-1000 1 g/L

Operating Parameter Value

pH 12.5-13.0

Temperature 50°C

Source: This table outlines the optimal conditions for an electroless copper plating system

using a dual-complexing agent system.[10]

Table 3: Operating Conditions for Copper Electrodeposition in a Bitartrate-Containing Bath

Parameter Value

Copper Salt (e.g., Cu(NO₃)₂) 0.001 M

Potassium Bitartrate (KHT) 0.005 M, 0.01 M, or 0.015 M

pH 3.5

Potential Range (for cyclic voltammetry) -0.160 V to 0.200 V

Source: These conditions were used to study the influence of bitartrate ion concentration on

copper electrodeposition.[5]
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Protocol 1: Preparation and Operation of a Non-Cyanide
Alkaline Copper-Plating Bath
1. Bath Preparation: a. Fill a clean plating tank with approximately 80% of the required volume

of deionized water. b. Sequentially dissolve the following components while stirring: sodium

citrate, sodium potassium tartrate, potassium nitrate, and sodium bicarbonate. c. In a separate

container, dissolve the copper sulfate in a small amount of deionized water and add it to the

main tank with continuous stirring. d. Add the nicotinic acid, polyethylene glycol,

polyethyleneimine, and 2-mercapto benzimidazole. e. Add deionized water to reach the final

volume. f. Adjust the pH of the solution to the desired alkaline range using an appropriate buffer

if necessary.

2. Electroplating Procedure: a. Prepare the steel substrate by cleaning and degreasing it

thoroughly. b. Immerse the cleaned substrate (cathode) and a suitable anode (e.g., copper) into

the plating bath. c. Connect the electrodes to a DC power supply. d. Apply the desired current

density and plate for the required duration to achieve the target coating thickness. e. After

plating, remove the substrate, rinse it with deionized water, and dry it.

Protocol 2: Electroless Copper Plating on a Non-
Conductive Substrate
1. Substrate Pre-treatment: a. Clean the substrate to remove any contaminants. b. Etch the

surface to create a suitable micro-roughness for adhesion. c. Sensitize the surface using a

solution of a reducing agent (e.g., stannous chloride). d. Activate the surface by immersing it in

a solution containing a catalytic metal (e.g., palladium chloride).

2. Plating Bath Preparation: a. Prepare the electroless copper plating solution according to the

concentrations provided in Table 2. b. Heat the solution to the optimal operating temperature of

50°C. c. Adjust the pH to between 12.5 and 13.0.

3. Plating Process: a. Immerse the activated substrate into the heated electroless plating bath.

b. The deposition of copper will begin spontaneously on the activated surface. c. Keep the

substrate in the bath until the desired copper thickness is achieved. The plating rate is

approximately 0.102 mg/min under optimal conditions.[10] d. Remove the plated part, rinse

thoroughly with deionized water, and dry.
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Caption: General workflow for an electroplating process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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